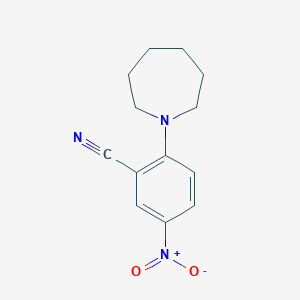

2-Azepan-1-yl-5-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(azepan-1-yl)-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c14-10-11-9-12(16(17)18)5-6-13(11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAHHLXDJPCKMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Azepan-1-yl-5-nitrobenzonitrile

This technical guide provides a comprehensive overview of the synthesis of 2-azepan-1-yl-5-nitrobenzonitrile, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Overview of the Synthesis Route

The most direct and plausible synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes two key starting materials: 2-chloro-5-nitrobenzonitrile and azepane. The electron-withdrawing nitro group in the para position and the nitrile group in the ortho position to the chlorine atom on the benzene ring activate the aryl chloride for nucleophilic attack by the secondary amine, azepane.

The overall transformation is depicted in the following reaction scheme:

Caption: Overall synthesis route for this compound.

Synthesis of Starting Materials

Synthesis of 2-chloro-5-nitrobenzonitrile

2-chloro-5-nitrobenzonitrile is a commercially available starting material. However, it can also be synthesized in the laboratory. One common method involves the nitration of 2-chlorobenzonitrile.

Experimental Protocol:

A detailed experimental protocol for a similar compound, 4-chloro-2-nitrobenzonitrile, involves the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide.[1] A more general approach for the synthesis of nitro-substituted benzonitriles is the nitration of the corresponding benzonitrile.

Illustrative Workflow for Synthesis of 2-chloro-5-nitrobenzonitrile:

Caption: Illustrative workflow for the synthesis of 2-chloro-5-nitrobenzonitrile.

Synthesis of Azepane

Azepane, also known as hexamethyleneimine, is a cyclic secondary amine. It is commercially available but can also be synthesized via several methods, including the partial hydrogenolysis of hexamethylenediamine.[2] Another synthetic approach is the silyl-aza-Prins cyclization of allylsilyl amines.

Synthesis of this compound

Proposed Experimental Protocol:

This protocol is adapted from the synthesis of 2-(4-phenoxyphenoxy)-5-nitrobenzonitrile.[2]

Reagents and Materials:

-

2-chloro-5-nitrobenzonitrile

-

Azepane

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

-

Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: To a solution of 2-chloro-5-nitrobenzonitrile (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMSO), add azepane (1.2-1.5 eq) and a non-nucleophilic base (e.g., potassium carbonate, 2.0 eq). The use of a slight excess of the amine and a base is recommended to drive the reaction to completion and to neutralize the in-situ generated HCl.

-

Reaction Conditions: The reaction mixture is stirred and heated. A temperature of around 75-100 °C is a reasonable starting point.[2] The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. This will precipitate the crude product.

-

Purification: The crude product is collected by filtration and washed with water. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Illustrative Experimental Workflow:

Caption: Illustrative experimental workflow for the synthesis of this compound.

Quantitative Data

Quantitative data for the synthesis of this compound is not explicitly available in the searched literature. However, based on the analogous reaction reported for the synthesis of 2-(4-phenoxyphenoxy)-5-nitrobenzonitrile, a high yield can be expected.[2]

The following table summarizes the expected and reported data for the analogous reaction.

| Parameter | 2-(4-phenoxyphenoxy)-5-nitrobenzonitrile Synthesis[2] | Expected for this compound Synthesis |

| Yield | 87% (crude) | > 80% |

| Reaction Time | 4 hours | 2-6 hours |

| Reaction Temp. | 75 °C | 75-100 °C |

| Solvent | DMSO | DMSO or DMF |

| Base | NaOH | K2CO3 or Et3N |

Signaling Pathways and Logical Relationships

The core of this synthesis is the SNAr mechanism. The logical relationship of the key factors influencing the success of this reaction is illustrated below.

Caption: Key factors influencing the SNAr reaction for the synthesis of this compound.

Conclusion

The synthesis of this compound can be reliably achieved through a nucleophilic aromatic substitution reaction between 2-chloro-5-nitrobenzonitrile and azepane. While a specific, optimized protocol is not yet published, the provided guide, based on analogous and well-established SNAr reactions, offers a robust starting point for researchers. The key to a successful synthesis lies in the appropriate choice of solvent, temperature, and potentially a non-nucleophilic base to ensure high conversion and yield. Further optimization of these parameters can be performed to develop a scalable and efficient process for the production of this valuable chemical intermediate.

References

In-Depth Technical Guide: 2-Azepan-1-yl-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2-Azepan-1-yl-5-nitrobenzonitrile. Due to the limited availability of public domain data, this document also highlights areas where information is currently unavailable to guide future research and development efforts. This compound, with its distinct molecular structure, presents potential opportunities for investigation in medicinal chemistry and materials science.

Core Chemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(Azepan-1-yl)-5-nitrobenzonitrile | N/A |

| CAS Number | 78243-61-5 | [1][2] |

| Molecular Formula | C13H15N3O2 | [1] |

| Molecular Weight | 245.28 g/mol | [1][2] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the public domain. General synthetic strategies for similar compounds, such as nucleophilic aromatic substitution on a nitro-activated benzonitrile, could be theoretically applied. However, without specific experimental validation, these remain speculative.

A potential, though unverified, synthetic pathway could involve the reaction of 2-chloro-5-nitrobenzonitrile with azepane. This reaction would be an example of a nucleophilic aromatic substitution, where the amine group of azepane displaces the chlorine atom on the benzonitrile ring, activated by the electron-withdrawing nitro group.

Below is a conceptual workflow for such a synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Data

No publicly available spectroscopic data (e.g., 1H NMR, 13C NMR, IR, Mass Spectrometry) for this compound has been identified. Such data would be critical for the structural confirmation and purity assessment of the compound.

Biological Activity and Signaling Pathways

There is currently no information in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. The presence of the nitrobenzonitrile moiety, a structural feature found in some pharmacologically active molecules, suggests that this compound could be a candidate for biological screening. However, without experimental data, any potential therapeutic applications remain speculative.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Directions

This compound is a chemical entity with established basic molecular identifiers but a significant lack of detailed characterization in the public domain. For researchers and drug development professionals, this presents both a challenge and an opportunity. The core chemical properties require experimental determination, and a validated synthetic protocol needs to be established. Furthermore, the biological activity of this compound is completely unexplored, warranting investigation through in-vitro and in-vivo screening programs. Future research should prioritize the synthesis, purification, and comprehensive characterization of this compound to unlock its potential scientific value.

References

2-Azepan-1-yl-5-nitrobenzonitrile CAS number lookup

No Publicly Available Data on the Mechanism of Action of 2-Azepan-1-yl-5-nitrobenzonitrile

Despite a comprehensive search of scientific literature, patent databases, and chemical registries, no specific information is publicly available regarding the mechanism of action, biological activity, or therapeutic targets of the chemical compound 2-Azepan-1-yl-5-nitrobenzonitrile.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create diagrams of signaling pathways related to the mechanism of action of this compound. The core requirements of the request, including data presentation, experimental methodologies, and visualizations, cannot be fulfilled due to the absence of foundational research on this compound in the public domain.

Researchers, scientists, and drug development professionals are advised that any investigation into the biological effects of this compound would represent a novel area of study. Future research would first need to establish its basic biological screening profile to identify any potential pharmacological activity.

Spectroscopic Data for 2-Azepan-1-yl-5-nitrobenzonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic information for the compound 2-Azepan-1-yl-5-nitrobenzonitrile. Despite a thorough search of available scientific databases, specific experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound is not publicly available at this time.

While direct spectroscopic data is unavailable, this document provides the fundamental molecular information for this compound and outlines the general experimental protocols typically used for acquiring such data. This information can serve as a foundational reference for researchers planning to synthesize or analyze this compound.

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 78243-61-5[1] |

| Molecular Formula | C13H15N3O2[1][2] |

| Molecular Weight | 245.28 g/mol [1][2] |

Predicted Spectroscopic Data: An Overview

In the absence of experimental data, computational methods can predict spectroscopic properties. However, for a comprehensive and accurate analysis, experimental verification is crucial. The following sections describe the type of data that would be expected from standard spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the nitrobenzonitrile ring and the aliphatic protons of the azepane ring. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing nitro and cyano groups, and the electron-donating azepanyl group. The protons on the azepane ring would likely appear as a series of multiplets in the upfield region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the quaternary carbons of the benzonitrile ring (including the carbon attached to the cyano group and the one bonded to the azepane nitrogen), the aromatic CH carbons, and the aliphatic carbons of the azepane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for:

-

Nitrile (C≡N) stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

Nitro (NO₂) group: Two strong absorption bands, one for the asymmetric stretch (around 1500-1560 cm⁻¹) and one for the symmetric stretch (around 1335-1385 cm⁻¹).

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Bands below 3000 cm⁻¹.

-

C-N stretch: Bands in the region of 1250-1350 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (245.28).

-

Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the nitro group, the cyano group, and fragmentation of the azepane ring, providing further structural information.

Standard Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. Specific parameters would be optimized for the particular instrument and sample.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy (FTIR-ATR)

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a novel compound like this compound is depicted below.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-depth Technical Guide to the Solubility Profile of 2-Azepan-1-yl-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of the organic compound 2-Azepan-1-yl-5-nitrobenzonitrile. A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this specific molecule. Consequently, this document focuses on providing a robust framework for determining its solubility through established experimental protocols. The detailed methodologies presented herein are intended to empower researchers to generate the necessary data for applications in drug discovery and development. This guide also includes a visualization of the experimental workflow for determining thermodynamic solubility.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₃H₁₅N₃O₂ and a molar mass of 245.28 g/mol .[1][2] Its structure consists of a benzonitrile core substituted with a nitro group and an azepane ring. The presence of both polar (nitro, nitrile) and non-polar (azepane, benzene ring) moieties suggests that its solubility will be highly dependent on the nature of the solvent. Understanding the solubility of this compound in various aqueous and organic media is critical for its handling, formulation, and potential application in pharmaceutical research.

Quantitative Solubility Data

As of the latest available information, specific quantitative solubility data for this compound in common laboratory solvents has not been published in the accessible scientific literature. Therefore, a quantitative data table cannot be provided at this time. The following sections outline the experimental procedures to determine this crucial physicochemical property.

Experimental Protocols for Solubility Determination

To address the absence of solubility data, a detailed experimental protocol for determining the thermodynamic (or equilibrium) solubility is provided below. This method, often referred to as the shake-flask method, is considered the gold standard for its reliability and accuracy.[3] Additionally, an overview of a method for determining kinetic solubility is described, which is often used for high-throughput screening in early drug discovery.[4][5][6]

Thermodynamic Solubility Determination: The Shake-Flask Method

Thermodynamic solubility is defined as the concentration of a solute in a saturated solution in equilibrium with the solid phase of the compound.[7]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature when the system is at equilibrium.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO), acetone)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-determined volume of the chosen solvent in a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.[3]

-

Equilibration: Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[8]

-

Phase Separation: After the equilibration period, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, two common methods can be used:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles.[4]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.[9]

-

Kinetic Solubility Determination for High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound dissolves and whether it precipitates out of a solution over a shorter timeframe. This is often performed by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[4][5][6]

Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.

Brief Methodology:

-

Prepare a high-concentration stock solution of this compound in DMSO.

-

Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS) in a microtiter plate.

-

Shake the plate for a short period (e.g., 1-2 hours).[4]

-

Measure the amount of precipitated material. This can be done using techniques like laser nephelometry , which measures light scattering from undissolved particles.[10][11]

-

Alternatively, the solution can be filtered, and the concentration of the dissolved compound in the filtrate can be quantified using methods like UV-Vis spectroscopy or LC-MS.[4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.

Signaling Pathways

A thorough review of the existing literature did not yield any information linking this compound to specific signaling pathways. Further research would be required to investigate its biological activity and potential molecular targets.

Conclusion

While direct quantitative solubility data for this compound is currently unavailable, this guide provides the necessary detailed experimental protocols for its determination. The shake-flask method for thermodynamic solubility and high-throughput kinetic assays are powerful tools for characterizing this compound. The generation of such data is a prerequisite for advancing the study of this compound in the context of drug discovery and development. Researchers are encouraged to utilize these methodologies to build a comprehensive physicochemical profile of this molecule.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Azepan-1-yl-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure, conformation, and physicochemical properties of 2-Azepan-1-yl-5-nitrobenzonitrile. Due to the limited availability of direct experimental data for this specific molecule, this paper leverages data from closely related analogs and computational predictions to offer a comprehensive overview for research and drug development purposes.

Introduction

This compound is a small organic molecule featuring a benzonitrile core substituted with a nitro group and an azepane ring. The presence of the electron-withdrawing nitro and cyano groups, combined with the electron-donating amino linkage of the saturated azepane ring, suggests potential for interesting electronic properties and biological activities. Nitroaromatic compounds are known for their diverse pharmacological effects, including potential anticancer and antimicrobial activities. This guide synthesizes available information to provide a foundational understanding of this molecule's key characteristics.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized below. These are based on its chemical formula and data from chemical suppliers.

| Property | Value |

| Molecular Formula | C₁₃H₁₅N₃O₂ |

| Molecular Weight | 245.28 g/mol |

| CAS Number | 78243-61-5 |

| Appearance | Predicted to be a solid at room temperature |

Synthesis Methodology

Proposed Experimental Protocol: Nucleophilic Aromatic Substitution

This proposed method involves the reaction of 2-chloro-5-nitrobenzonitrile with azepane. The electron-withdrawing nitro and cyano groups activate the aromatic ring towards nucleophilic attack, making the chlorine atom a good leaving group.

Materials:

-

2-chloro-5-nitrobenzonitrile

-

Azepane

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-5-nitrobenzonitrile in the chosen polar aprotic solvent.

-

Add the base to the solution.

-

Slowly add a stoichiometric equivalent of azepane to the reaction mixture.

-

Heat the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water to precipitate the product.

-

Collect the solid product by filtration and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

-

Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

An In-depth Technical Guide to 2-Azepan-1-yl-5-nitrobenzonitrile: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological evaluation of the novel chemical entity, 2-Azepan-1-yl-5-nitrobenzonitrile. Due to the limited publicly available information on the specific discovery and history of this compound, this document outlines a plausible and scientifically grounded hypothetical pathway for its development. The synthesis is proposed via nucleophilic aromatic substitution, a common and efficient method for generating libraries of substituted benzonitriles. Detailed experimental protocols, data presentation in tabular format, and logical workflow visualizations are provided to guide researchers in the potential exploration of this and similar molecules.

Introduction

The benzonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of a nitro group and a cyclic amine, such as azepane, can significantly modulate the physicochemical and pharmacological properties of the core structure. This guide focuses on this compound, a compound with potential for further investigation in drug discovery programs. While the specific history of this molecule is not extensively documented in peer-reviewed literature, its structural motifs suggest potential interactions with various biological targets. This document serves as a foundational guide for its synthesis and initial biological characterization.

Hypothetical Discovery and Development Workflow

The discovery of a novel compound like this compound would typically follow a structured workflow from initial synthesis to biological screening.

Synthesis of this compound

The most probable synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile, in this case, the secondary amine azepane.[1][2] The electron-withdrawing nitro group in the para position to the leaving group (chloride) activates the ring for nucleophilic attack.

Experimental Protocol

Materials:

-

2-Chloro-5-nitrobenzonitrile

-

Azepane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-chloro-5-nitrobenzonitrile (1.0 eq) in DMF, add azepane (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Physicochemical and Structural Data

Following synthesis and purification, the compound's identity and purity would be confirmed using standard analytical techniques.

| Parameter | Expected Data | Method |

| Molecular Formula | C₁₃H₁₅N₃O₂ | Mass Spectrometry |

| Molecular Weight | 245.28 g/mol | Mass Spectrometry |

| Appearance | Yellow to orange solid | Visual Inspection |

| ¹H NMR | Peaks corresponding to aromatic and azepane protons | Nuclear Magnetic Resonance (NMR) |

| ¹³C NMR | Peaks corresponding to aromatic and azepane carbons | Nuclear Magnetic Resonance (NMR) |

| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |

| Melting Point | To be determined | Melting Point Apparatus |

Hypothetical Biological Screening Workflow

Given the structural features of this compound, a logical next step would be to assess its biological activity. A general workflow for this process is outlined below.

Conclusion

References

An In-depth Technical Guide to 2-Azepan-1-yl-5-nitrobenzonitrile Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Azepan-1-yl-5-nitrobenzonitrile and its analogous chemical structures. While specific research on the lead compound is limited, this document extrapolates from data on related benzonitrile and nitroaromatic derivatives to present potential synthesis routes, biological activities, and relevant experimental protocols. The focus is on the potential of these compounds as kinase inhibitors and anticancer agents, drawing from the broader class of substituted benzonitriles. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this chemical scaffold.

Introduction

The benzonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a variety of therapeutic agents. The incorporation of a nitro group and an azepane moiety, as in this compound, suggests potential for unique biological activities. Nitroaromatic compounds are known for their diverse pharmacological effects, including antimicrobial and anticancer properties.[1] The azepane ring can influence solubility, lipophilicity, and receptor binding. This guide will explore the synthesis, potential biological activities, and experimental evaluation of this class of compounds.

Chemical Structure of the Core Compound:

-

IUPAC Name: 2-(azepan-1-yl)-5-nitrobenzonitrile

-

CAS Number: 78243-61-5

-

Molecular Formula: C13H15N3O2

-

Molecular Weight: 245.28 g/mol

Synthesis of Benzonitrile Derivatives

The synthesis of substituted benzonitriles can be achieved through various methods. A common approach involves the nucleophilic aromatic substitution of an activated halogenated benzonitrile. For the synthesis of this compound, a plausible route would involve the reaction of 2-chloro-5-nitrobenzonitrile with azepane.

A general protocol for the synthesis of related 1-aminoisoquinolines from 2-(2-oxo-2-phenylethyl)benzonitriles involves a domino nucleophilic addition and intramolecular cyclization.[2] While not a direct synthesis of the core compound, it highlights the reactivity of the benzonitrile group in forming complex heterocyclic structures.

General Experimental Protocol for Nucleophilic Aromatic Substitution:

-

To a solution of 2-chloro-5-nitrobenzonitrile (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add azepane (1.1-1.5 equivalents).

-

A base, such as potassium carbonate or triethylamine (2-3 equivalents), is added to scavenge the HCl generated during the reaction.

-

The reaction mixture is stirred at room temperature or heated to 50-80°C for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product.

-

The crude product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Biological Activity of Analogues

Kinase Inhibition

Benzonitrile derivatives have been explored as inhibitors of various kinases. A patent describes a series of benzonitrile derivatives as kinase inhibitors, suggesting the therapeutic potential of this scaffold in diseases driven by aberrant kinase activity. Pyrimidine-5-carbonitrile derivatives, which share the cyano-aromatic feature, have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][4] Some of these compounds have shown potent inhibitory activity against both wild-type and mutant forms of EGFR.[3]

Anticancer Activity

Several studies have reported the anticancer properties of substituted benzonitriles. For instance, 2-phenylacrylonitrile derivatives have been synthesized and evaluated as tubulin inhibitors, showing potent antiproliferative activity against various cancer cell lines.[5][6] These compounds were found to arrest the cell cycle in the G2/M phase and induce apoptosis.[6] Similarly, certain pyrimidine-5-carbonitrile derivatives have demonstrated significant in vitro cytotoxic activities against a panel of human tumor cell lines.[3]

Quantitative Data on Analogous Compounds

The following tables summarize the biological activity of representative benzonitrile and pyrimidine-5-carbonitrile analogues from the literature.

Table 1: EGFR Kinase Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives [3]

| Compound | EGFRWT IC50 (µM) | EGFRT790M IC50 (µM) |

| 11b | 0.09 | 4.03 |

| Erlotinib | Not specified | Not specified |

Table 2: In Vitro Cytotoxicity of Pyrimidine-5-carbonitrile Derivatives (IC50 in µM) [3]

| Compound | HCT-116 | HepG-2 | MCF-7 | A549 |

| 11a | >50 | >50 | >50 | >50 |

| 11b | 3.37 | 3.04 | 4.14 | 2.4 |

| 12b | 10.4 | 12.3 | 11.2 | 9.8 |

| 15b | 8.7 | 9.1 | 10.5 | 7.6 |

| 16a | 15.2 | 18.4 | 16.3 | 14.1 |

| Erlotinib | 15.3 | 25.7 | 21.6 | 13.5 |

Table 3: Antiproliferative Activity of 2-phenylacrylonitrile Derivatives (IC50 in nM) [6]

| Compound | HCT116 | BEL-7402 |

| 1g2a | 5.9 | 7.8 |

| Taxol | Not specified | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

Kinase Inhibition Assay

Several formats are available for measuring kinase activity and inhibition, including radiometric assays and fluorescence-based assays.[7] Time-resolved fluorescence resonance energy transfer (TR-FRET) assays are a common non-radioactive method.[8]

Protocol for a Generic TR-FRET Kinase Assay:

-

Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, bovine serum albumin (BSA), and DTT.

-

Dispense the test compounds at various concentrations into a 384-well plate.

-

Add the kinase and a biotinylated substrate to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution containing EDTA.

-

Add a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

-

Incubate the plate in the dark for 60 minutes.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the ratio of the two emission signals and determine the IC50 values for the test compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Protocol for MTT Assay:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]

-

Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.[11]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to analyze the effects of compounds on signaling pathways.[12][13]

Protocol for Western Blotting:

-

Cell Lysis: Treat cells with the test compound for the desired time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14]

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-EGFR, total EGFR, cleaved caspase-3) overnight at 4°C.[14]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software.

Visualizations

Experimental Workflow

References

- 1. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines [beilstein-journals.org]

- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Western blot protocol | Abcam [abcam.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

literature review of 2-Azepan-1-yl-5-nitrobenzonitrile research

A comprehensive search of scientific and patent literature reveals a significant lack of available research data for the compound 2-Azepan-1-yl-5-nitrobenzonitrile (CAS No. 78243-61-5). While the chemical structure and basic physicochemical properties are documented by various chemical suppliers, there is no substantive body of published research detailing its synthesis, biological activity, mechanism of action, or associated experimental protocols.

This in-depth technical guide aims to provide a complete overview of the existing knowledge. However, due to the limited information in the public domain, this review will primarily focus on the fundamental characteristics of the compound and highlight the absence of advanced research data.

Physicochemical Properties

The fundamental properties of this compound have been compiled from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 78243-61-5 | Multiple Chemical Suppliers |

| Molecular Formula | C₁₃H₁₅N₃O₂ | Multiple Chemical Suppliers |

| Molecular Weight | 245.28 g/mol | Multiple Chemical Suppliers |

| Canonical SMILES | C1CCN(CC1)C2=C(C=C(C=C2)--INVALID-LINK--[O-])C#N | Multiple Chemical Suppliers |

| InChI Key | YWGYCMZJWKEZAD-UHFFFAOYSA-N | Multiple Chemical Suppliers |

Synthesis

A definitive, peer-reviewed synthetic protocol for this compound could not be identified in the searched literature. However, a plausible synthetic route can be hypothesized based on common organic chemistry reactions. The logical precursor for this compound would be 2-fluoro-5-nitrobenzonitrile, which could undergo a nucleophilic aromatic substitution reaction with azepane.

Postulated Synthetic Pathway

This proposed pathway involves the displacement of the fluorine atom on the benzene ring by the secondary amine of azepane. The electron-withdrawing nitro group in the para position to the fluorine activates the ring towards nucleophilic attack.

Navigating the Safety Landscape of 2-Azepan-1-yl-5-nitrobenzonitrile: A Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling precautions for any chemical compound is paramount. This guide addresses the available safety information for 2-Azepan-1-yl-5-nitrobenzonitrile (CAS No. 78243-61-5), outlines general best practices for handling, and provides a logical framework for risk assessment in the absence of complete data.

A thorough search for a comprehensive, English-language Safety Data Sheet (SDS) for this compound did not yield a publicly available document. While an SDS in Swedish has been identified, the language barrier prevents a detailed analysis of its contents. The absence of a complete English SDS significantly limits the ability to provide quantitative safety data and detailed experimental protocols.

This guide, therefore, compiles the available information and provides a conservative approach to handling based on the compound's chemical structure and general laboratory safety principles.

General Safety and Hazard Considerations

Given the presence of a nitro group and a nitrile group, this compound should be handled with caution. Compounds with these functional groups can have potential toxicological and reactivity hazards.

Potential Hazards (Based on Structural Analogs):

-

Toxicity: Nitrile-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin. Nitroaromatic compounds can also exhibit toxicity.

-

Irritation: The compound may be an irritant to the skin, eyes, and respiratory tract.

-

Reactivity: Nitro compounds can be reactive and should be stored away from heat and incompatible materials.

Recommended Handling Precautions

In the absence of a specific SDS, the following general handling precautions are recommended. These should be considered a starting point for a comprehensive, site-specific risk assessment.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling potentially hazardous chemicals should be employed:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile). The specific glove material should be chosen based on a risk assessment and compatibility with the solvents being used.

-

Body Protection: A laboratory coat.

-

Respiratory Protection: In the absence of data on inhalation toxicity, it is prudent to handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is essential.

-

Safety Equipment: An eyewash station and a safety shower should be readily accessible.

Hygiene Measures

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated clothing should be removed and laundered before reuse.

First Aid Measures

The following are general first aid recommendations. In all cases of exposure, seek medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Logical Workflow for Handling Chemicals with Limited Safety Data

The following diagram illustrates a recommended workflow for researchers when encountering a compound with limited publicly available safety information.

Conclusion

While a comprehensive safety profile for this compound cannot be constructed from publicly available information at this time, a conservative and cautious approach based on its chemical structure and general laboratory safety principles is essential. Researchers are strongly advised to seek a complete Safety Data Sheet from the supplier of this compound before commencing any experimental work. In the absence of such data, the logical workflow and general precautions outlined in this guide should be followed to minimize potential risks.

Methodological & Application

synthesis of 2-Azepan-1-yl-5-nitrobenzonitrile step-by-step protocol

This document provides a detailed protocol for the synthesis of 2-Azepan-1-yl-5-nitrobenzonitrile, a key intermediate in pharmaceutical and chemical research. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 2-Chloro-5-nitrobenzonitrile | 1.0 equivalent |

| Azepane (Hexamethyleneimine) | 1.2 equivalents |

| Triethylamine (TEA) | 1.5 equivalents |

| Solvent | |

| Dimethyl sulfoxide (DMSO) | ~5-10 mL per gram of2-chloro-5-nitrobenzonitrile |

| Reaction Conditions | |

| Temperature | 80 °C |

| Reaction Time | 4 hours |

| Product | |

| Product Name | This compound |

| Molecular Formula | C13H15N3O2 |

| Molecular Weight | 245.28 g/mol |

| Expected Yield | 85-95% |

| Appearance | Yellow to orange solid |

Experimental Protocol

The synthesis of this compound is based on the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-5-nitrobenzonitrile with azepane. The nitro group in the para position to the chlorine strongly activates the aromatic ring towards nucleophilic attack.

Materials:

-

2-Chloro-5-nitrobenzonitrile

-

Azepane (Hexamethyleneimine)

-

Triethylamine (TEA)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2-chloro-5-nitrobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of azepane (1.2 eq). Triethylamine acts as a base to neutralize the HCl formed during the reaction.

-

Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound as a yellow to orange solid.

Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for 2-Azepan-1-yl-5-nitrobenzonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azepan-1-yl-5-nitrobenzonitrile is a versatile scaffold in organic synthesis, primarily utilized as a building block for more complex molecules with potential applications in medicinal chemistry and materials science. Its structure, featuring a nitro-activated aromatic ring, a nitrile group, and an azepane moiety, offers multiple avenues for chemical modification. The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution on the benzene ring, while the nitrile and nitro functionalities can undergo a variety of transformations to introduce diverse functional groups. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound.

Synthesis of this compound

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 2-halo-5-nitrobenzonitrile with azepane. The presence of the strongly electron-withdrawing nitro group in the para position to the halogen leaving group activates the aromatic ring towards nucleophilic attack.[1][2][3] 2-Fluoro-5-nitrobenzonitrile is often the substrate of choice due to the high electronegativity of fluorine, which enhances the rate of substitution.[3]

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via SNAr

Materials:

-

2-Fluoro-5-nitrobenzonitrile

-

Azepane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Add azepane (1.2 eq) dropwise to the stirring solution at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data (Hypothetical):

| Reactant | Molar Eq. | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| 2-Fluoro-5-nitrobenzonitrile | 1.0 | DMF | K₂CO₃ | 80 | 4 | ~90 |

| 2-Chloro-5-nitrobenzonitrile | 1.0 | DMSO | K₂CO₃ | 120 | 12 | ~75 |

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of a variety of more complex molecules. The nitro and nitrile groups can be selectively transformed to introduce new functionalities.

Key Chemical Transformations

Caption: Key transformations of this compound.

Experimental Protocol: Reduction of the Nitro Group

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

Procedure:

-

Suspend this compound (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated HCl dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat at reflux for 3-4 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-Azepan-1-yl-5-aminobenzonitrile.

Quantitative Data (Hypothetical):

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| SnCl₂·2H₂O | Ethanol/HCl | Reflux | 3 | ~85 |

| H₂/Pd-C | Methanol | RT | 12 | ~95 |

Experimental Protocol: Hydrolysis of the Nitrile Group

Materials:

-

This compound

-

Sulfuric acid (70% aqueous solution)

-

Water

Procedure:

-

Add this compound (1.0 eq) to a 70% aqueous solution of sulfuric acid.

-

Heat the mixture to 120 °C and stir for 8-12 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Collect the precipitate by filtration, wash with cold water until the filtrate is neutral.

-

Dry the solid product under vacuum to obtain 2-Azepan-1-yl-5-nitrobenzoic acid.

Quantitative Data (Hypothetical):

| Reagent | Temp (°C) | Time (h) | Yield (%) |

| 70% H₂SO₄ | 120 | 10 | ~80 |

Potential Applications in Drug Development

The derivatives of this compound are of interest in drug discovery due to the prevalence of the aminobenzonitrile and aminobenzoic acid scaffolds in pharmaceuticals. The resulting 5-aminobenzonitrile derivative can be further functionalized, for example, through diazotization followed by substitution, or through acylation and sulfonylation of the amino group. These modifications can lead to the synthesis of libraries of compounds for screening against various biological targets. While no specific biological activities have been reported for this compound itself, related nitroaromatic compounds have been investigated for their potential as antitumor agents.[4]

Drug Discovery Workflow

Caption: Workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a readily accessible and highly functionalized building block for organic synthesis. The protocols outlined in this document provide a foundation for its synthesis and further transformation into a variety of derivatives. Its potential as a scaffold for the development of novel therapeutic agents and functional materials makes it a compound of significant interest to the research and development community.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

2-Azepan-1-yl-5-nitrobenzonitrile as a building block in medicinal chemistry

Introduction

2-Azepan-1-yl-5-nitrobenzonitrile is a synthetic organic compound featuring a unique combination of functional groups: a saturated seven-membered azepane ring, an electron-withdrawing nitro group, and a nitrile moiety on a benzene core. This distinct substitution pattern presents a versatile scaffold for the synthesis of diverse molecular architectures with potential applications in drug discovery. While specific, publicly documented examples of its direct use in the synthesis of clinical drug candidates are limited, its structural motifs are present in various biologically active molecules. These notes provide a detailed, prospective overview of its potential applications as a building block in medicinal chemistry, based on the known reactivity of its constituent functional groups.

The azepane moiety is a recognized pharmacophore found in numerous FDA-approved drugs and clinical candidates, contributing to properties such as improved solubility, metabolic stability, and target binding. Azepane-based compounds have shown a wide range of therapeutic applications, including as anti-cancer, anti-tubercular, and antimicrobial agents. The nitroaromatic group, while sometimes associated with toxicity, is also a key feature in many bioactive compounds and can serve as a precursor to an amino group, a critical functional handle for further molecular elaboration. The benzonitrile group can act as a bioisostere for other functional groups or participate in the formation of various heterocyclic systems.

Potential Therapeutic Applications

Based on the functionalities present, derivatives of this compound could be explored for, but not limited to, the following therapeutic areas:

-

Oncology: The amino-benzonitrile core, obtained after reduction of the nitro group, is a common scaffold in kinase inhibitors. Many kinase inhibitors target the ATP-binding site, and the amino group can form crucial hydrogen bonds with the hinge region of the kinase.

-

Neuroscience: The azepane ring is present in several centrally active agents. Derivatives could be investigated as ligands for various receptors and transporters in the central nervous system.

-

Infectious Diseases: The combination of the aromatic system and the basic azepane nitrogen could be exploited for the development of novel antibacterial or antiviral agents.

Synthetic Utility and Key Reactions

The primary synthetic utility of this compound lies in the sequential modification of its functional groups. The most logical and versatile transformation is the reduction of the nitro group to an amine, yielding 5-amino-2-(azepan-1-yl)benzonitrile. This aniline derivative serves as a key intermediate for a multitude of subsequent reactions.

Data Presentation: Key Intermediate and Potential Reactions

| Building Block/Intermediate | Key Transformation | Potential Subsequent Reactions | Product Class/Scaffold |

| This compound | Nitro Group Reduction | Amide bond formation, Sulfonamide formation, Urea/Thiourea formation, Buchwald-Hartwig amination, Sandmeyer reaction, Heterocycle formation (e.g., quinazolines, benzimidazoles) | Substituted Anilines |

| 5-Amino-2-(azepan-1-yl)benzonitrile | Reaction with isocyanates/isothiocyanates | - | Phenylureas/Phenylthioureas |

| 5-Amino-2-(azepan-1-yl)benzonitrile | Reaction with sulfonyl chlorides | - | Sulfonamides |

| 5-Amino-2-(azepan-1-yl)benzonitrile | Reaction with carboxylic acids/acid chlorides | - | Amides |

| 5-Amino-2-(azepan-1-yl)benzonitrile | Cyclization with orthoformates and amines | - | Quinazolinamines |

Experimental Protocols

The following are detailed, representative protocols for the key transformations of this compound.

Protocol 1: Reduction of this compound to 5-Amino-2-(azepan-1-yl)benzonitrile

Objective: To synthesize the key aniline intermediate.

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Filter paper

Procedure:

-

To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 1.0 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to obtain pure 5-Amino-2-(azepan-1-yl)benzonitrile.

Expected Yield: 80-95%

Protocol 2: Synthesis of a Urea Derivative from 5-Amino-2-(azepan-1-yl)benzonitrile

Objective: To demonstrate the derivatization of the aniline intermediate.

Materials:

-

5-Amino-2-(azepan-1-yl)benzonitrile

-

Aryl isocyanate (e.g., phenyl isocyanate)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer

-

Nitrogen atmosphere setup

Procedure:

-

Dissolve 5-Amino-2-(azepan-1-yl)benzonitrile (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

-

To this stirred solution, add the aryl isocyanate (1.05 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, a precipitate may form. If so, collect the solid by filtration and wash with cold dichloromethane.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to obtain the desired urea derivative.

Expected Yield: >90%

Visualizations

Signaling Pathway: Hypothetical Inhibition of a Kinase Pathway

The following diagram illustrates a hypothetical mechanism of action for a kinase inhibitor derived from this compound. The inhibitor is postulated to block the ATP-binding site of a receptor tyrosine kinase (RTK), thereby inhibiting downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which are often dysregulated in cancer.

Caption: Hypothetical inhibition of an RTK signaling pathway.

Experimental Workflow: From Building Block to Bioactive Compound

This diagram outlines the general workflow for utilizing this compound as a building block in a drug discovery project.

Caption: General workflow for drug discovery.

Disclaimer: The application notes and protocols provided are based on general chemical principles and the known reactivity of the functional groups present in this compound. These are intended for informational purposes for research and development professionals and have not been validated for specific, real-world applications of this particular molecule due to a lack of published data. All laboratory work should be conducted by qualified personnel with appropriate safety precautions.

Application Notes and Protocols for 2-Azepan-1-yl-5-nitrobenzonitrile

Compound: 2-Azepan-1-yl-5-nitrobenzonitrile CAS Number: 78243-61-5 Molecular Formula: C13H15N3O2 Molecular Weight: 245.28 g/mol

Introduction

This document provides a summary of the available scientific literature regarding the experimental applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development.

Summary of Available Data

As of the latest literature review, there is a significant lack of published experimental data for this compound. Searches of scientific databases and chemical repositories have yielded basic chemical information but no detailed studies on its biological activity, mechanism of action, or potential therapeutic applications.

While no direct research on this compound is available, studies on structurally related compounds may offer some insights. For instance, a series of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides has been identified as novel inhibitors of the glycine transporter 1 (GlyT1)[1][2]. This suggests that the azepane moiety can be incorporated into neuroactive compounds. However, it is crucial to note that these findings do not directly apply to this compound.

Quantitative Data

Due to the absence of published research, there is no quantitative data available regarding the biological or chemical activity of this compound.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not available in the current scientific literature.

Signaling Pathways and Experimental Workflows

There are no described signaling pathways or established experimental workflows associated with this compound in the reviewed literature.

Conclusion

This compound is a chemical entity for which no significant body of experimental application data has been published. The scientific community has not yet reported on its pharmacological properties or potential uses. Therefore, researchers interested in this compound would be exploring a novel area of investigation. Any future research should focus on initial screening and characterization to determine its basic biological and chemical properties.

References

Application Note: Protocol for the Purification of 2-Azepan-1-yl-5-nitrobenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 2-Azepan-1-yl-5-nitrobenzonitrile, a key intermediate in various research and development applications. The protocol outlines a comprehensive procedure involving post-reaction workup, silica gel column chromatography, and optional recrystallization to achieve high purity. This methodology is designed for researchers familiar with standard organic synthesis and purification techniques.

Introduction

This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. A common route involves the reaction of a halogenated precursor, such as 2-chloro-5-nitrobenzonitrile or 2-fluoro-5-nitrobenzonitrile, with azepane in the presence of a base. The crude reaction mixture typically contains the desired product, unreacted starting materials, the base, and other by-products. This protocol details the necessary steps to isolate and purify the target compound to a high degree of purity suitable for subsequent analytical characterization and use in further synthetic steps.

Experimental Protocols

This protocol is divided into three main stages: Post-Reaction Workup, Purification by Flash Column Chromatography, and an optional final purification by Recrystallization.

Materials and Equipment

-

Crude this compound reaction mixture

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes or Heptane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for flash chromatography, 230-400 mesh)

-

Rotary evaporator

-

Separatory funnel

-

Glassware for chromatography (column, flasks)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp for TLC visualization

-

Heating mantle and condenser for recrystallization

Protocol 1: Post-Reaction Workup (Aqueous Extraction)

This initial step aims to remove inorganic salts, excess base, and water-soluble impurities from the crude reaction mixture.

-

Dissolution: Transfer the crude reaction mixture to a separatory funnel. Dissolve the mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Use approximately 3-5 mL of solvent per gram of crude material.

-

Aqueous Wash: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. This step neutralizes any remaining acid and removes some polar impurities.

-

Phase Separation: Allow the layers to separate completely. Drain the lower organic layer into a clean Erlenmeyer flask. If using ethyl acetate, the organic layer will be the upper layer.

-

Brine Wash: Return the organic layer to the separatory funnel and wash with an equal volume of brine. This step helps to remove any remaining water from the organic phase.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating sufficient drying.

-

Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude solid product.

Protocol 2: Purification by Flash Column Chromatography

This is the primary purification step to separate the target compound from less polar starting materials and other non-polar impurities.

-

TLC Analysis: Before running the column, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The target compound is moderately polar. A good starting point for the mobile phase is a mixture of ethyl acetate and hexanes. Test various ratios (e.g., 10:90, 20:80, 30:70 EtOAc:Hexanes). The ideal solvent system should give the product a retention factor (Rf) of approximately 0.3-0.4.

-

Column Packing: Prepare a silica gel slurry using the chosen mobile phase (or a less polar version, e.g., 5% EtOAc in hexanes). Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product from the workup step in a minimal amount of DCM or the mobile phase. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

-

Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or flasks.

-

Fraction Analysis: Monitor the elution process by TLC. Spot each fraction (or every few fractions) on a TLC plate and develop it in the mobile phase. Visualize the spots under a UV lamp.

-